molecular formula C20H13ClO3 B11465802 4-(5-Chloro-1-benzofuran-2-yl)-6H,7H,8H-cyclopenta[g]chromen-2-one

4-(5-Chloro-1-benzofuran-2-yl)-6H,7H,8H-cyclopenta[g]chromen-2-one

Cat. No.: B11465802
M. Wt: 336.8 g/mol
InChI Key: DWYXIVMRXGXVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Chloro-1-benzofuran-2-yl)-6H,7H,8H-cyclopenta[g]chromen-2-one is a complex organic compound that belongs to the class of benzofuran derivatives Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-1-benzofuran-2-yl)-6H,7H,8H-cyclopenta[g]chromen-2-one typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and chloroacetyl chloride, under acidic conditions.

    Introduction of the Chlorine Atom: The chlorine atom is introduced into the benzofuran ring through a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Cyclopenta[g]chromen-2-one Ring: The final step involves the cyclization of the benzofuran derivative with a suitable cyclopentadiene derivative under basic conditions to form the cyclopenta[g]chromen-2-one ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-1-benzofuran-2-yl)-6H,7H,8H-cyclopenta[g]chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorine atom in the benzofuran ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

4-(5-Chloro-1-benzofuran-2-yl)-6H,7H,8H-cyclopenta[g]chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-1-benzofuran-2-yl)-6H,7H,8H-cyclopenta[g]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with DNA: Binding to DNA and interfering with its replication and transcription.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.

    8-Methoxypsoralen: Another benzofuran derivative with similar therapeutic applications.

    Angelicin: A benzofuran derivative used in the treatment of skin conditions.

Uniqueness

4-(5-Chloro-1-benzofuran-2-yl)-6H,7H,8H-cyclopenta[g]chromen-2-one is unique due to its complex structure, which combines the benzofuran and cyclopenta[g]chromen-2-one moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C20H13ClO3

Molecular Weight

336.8 g/mol

IUPAC Name

4-(5-chloro-1-benzofuran-2-yl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one

InChI

InChI=1S/C20H13ClO3/c21-14-4-5-17-13(6-14)9-18(23-17)16-10-20(22)24-19-8-12-3-1-2-11(12)7-15(16)19/h4-10H,1-3H2

InChI Key

DWYXIVMRXGXVNA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2C1)OC(=O)C=C3C4=CC5=C(O4)C=CC(=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.